(3-Chlorophenyl)(cyclopentyl)acetic acid
Description
(3-Chlorophenyl)(cyclopentyl)acetic acid is a carboxylic acid derivative featuring a cyclopentyl group and a 3-chlorophenyl substituent attached to the alpha-carbon of the acetic acid backbone.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H15ClO2/c14-11-7-3-6-10(8-11)12(13(15)16)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2,(H,15,16) |
InChI Key |
DGISAMDVQQAGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenylacetic Acid Derivatives
2-(3-Chlorophenyl)acetic Acid
- Structure : Lacks the cyclopentyl group, with a simpler 3-chlorophenyl-acetic acid backbone.
- Physical Properties :
- Applications: Used as a precursor in anticonvulsant and antinociceptive drug synthesis (e.g., pyrrolidinone derivatives via cyclocondensation) .
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
- Structure: Features an amino group on the alpha-carbon.
- Key Differences: Enhanced solubility in polar solvents due to protonation of the amino group. Potential for hydrogen bonding, influencing bioavailability compared to non-amino analogs .
Cycloalkyl-Substituted Analogs
Cyclopentyl(phenyl)acetic Acid
- Structure : Replaces the 3-chlorophenyl group with a plain phenyl ring.
- Adsorption Behavior : Exhibits comparable adsorption to diphenylacetic acid (entry 7) in studies of polycyclic aromatic hydrocarbon (PAH) removal, driven by π–π and π–sp³ interactions .
2-(3-(3-Chlorophenyl)cyclobutyl)acetic Acid
Bicyclic and Heterocyclic Derivatives
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
- Structure : Incorporates a tetrahydropyran ring.
- Applications : Used as a pharmaceutical building block for neurological and metabolic drugs due to its heterocyclic rigidity and stereochemical diversity .
- Comparison : The cyclopentyl group in the target compound may confer greater lipophilicity, influencing blood-brain barrier penetration.
Jasmonic Acid Derivatives (e.g., 3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid)
- Structure : Cyclopentane ring with ketone and alkenyl substituents.
- Biological Activity : Functions as a plant hormone, unlike the synthetic 3-chlorophenyl analog .
- Key Difference : The absence of aromatic chlorination in jasmonic acid limits its use in drug design but enhances natural signaling roles.
Indole- and Sulfonyl-Substituted Analogs
2-[1-[(3-Chlorophenyl)methyl]indol-3-yl]acetic Acid
- Structure : Integrates an indole moiety.
- Applications: Potential use in antinflammatory or anticancer agents due to indole’s role in receptor binding .
- Comparison : The indole’s π-system may enhance biological activity compared to the cyclopentyl-phenyl scaffold.
2-[(3-Chlorophenyl)sulfonyl-cyclopropylamino]acetic Acid
- Structure : Sulfonyl and cyclopropyl groups introduce steric and electronic complexity.
- Properties : Molecular weight 289.73 g/mol; sulfonyl groups enhance stability and solubility .
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